molecular formula C15H24N2O B1468724 (2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine CAS No. 1480397-22-5

(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine

Cat. No.: B1468724
CAS No.: 1480397-22-5
M. Wt: 248.36 g/mol
InChI Key: YTIVVZLGSOGGFS-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine is a compound that features a piperidine ring substituted with a phenyl group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine typically involves the reaction of 4-phenylpiperidine with a suitable methoxyethylating agent. One common method involves the use of (2-methoxyethyl)amine as a reactant. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, while the methoxyethyl group can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: Lacks the methoxyethyl group, making it less versatile in certain applications.

    N-Methyl-4-phenylpiperidine: Similar structure but with a methyl group instead of a methoxyethyl group.

    4-Phenylpiperidin-4-yl)methylamine: Similar but lacks the methoxyethyl group.

Uniqueness

(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine is unique due to the presence of the methoxyethyl group, which can enhance its solubility and pharmacokinetic properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-[(4-phenylpiperidin-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-18-12-11-17-13-15(7-9-16-10-8-15)14-5-3-2-4-6-14/h2-6,16-17H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIVVZLGSOGGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine
Reactant of Route 2
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine
Reactant of Route 3
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine
Reactant of Route 4
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine
Reactant of Route 5
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine
Reactant of Route 6
(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine

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